molecular formula C8H8ClNO B11721796 N-(3-chlorobenzyl)formamide

N-(3-chlorobenzyl)formamide

Cat. No.: B11721796
M. Wt: 169.61 g/mol
InChI Key: GVGDLAXGYPLGDI-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)formamide: is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a benzyl ring substituted with a chlorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-chlorobenzyl)formamide can be synthesized through several methods. One common approach involves the amidoalkylation reaction of aromatic aldehyde, formamide, and formic acid at elevated temperatures (around 150°C). This method yields benzylformamide derivatives with good efficiency . Another method involves the formylation of amines using formic acid under solvent-free conditions, which provides a straightforward and efficient route to formamides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated rice husk ash, has been explored to promote the preparation of formamide derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorobenzyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated benzyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-chlorobenzyl)formamide exerts its effects involves interactions with specific molecular targets. In the case of its antituberculosis activity, the compound likely interferes with the bacterial cell wall synthesis or other vital processes within the Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular functions.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)formamide
  • N-(4-chlorobenzyl)formamide
  • N-(2,4-dichlorobenzyl)formamide

Comparison: N-(3-chlorobenzyl)formamide is unique due to the position of the chlorine atom on the benzyl ring, which can influence its reactivity and biological activity. For example, N-(2,4-dichlorobenzyl)formamide has shown higher antituberculosis activity compared to other derivatives . The position of the substituents on the benzyl ring can significantly impact the compound’s chemical properties and its interactions with biological targets.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGDLAXGYPLGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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